ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H14ClN3O5S and its molecular weight is 383.8. The purity is usually 95%.
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Scientific Research Applications
Photolysis Studies
Research by Ang and Prager (1992) explored the photolysis of a closely related compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, in various alcohols and amines, revealing insights into competing photolytic pathways. This study suggests the potential of ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate for applications in photochemical reactions and photostability studies (Ang & Prager, 1992).
Nonlinear Optical Properties
Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, which share structural similarities with the compound . Their research demonstrates the compound's promise in photonic devices due to its significant nonlinear optical behavior, which could be indicative of similar applications for this compound (Nair et al., 2022).
Synthetic Applications
Studies on thiazole peptides and their isomerization, as investigated by Hirotsu, Shiba, and Kaneko (1970), indicate the compound's relevance in peptide synthesis and modification. This suggests that this compound may have applications in the synthesis of peptide-based compounds and as a building block in organic synthesis (Hirotsu, Shiba, & Kaneko, 1970).
Properties
IUPAC Name |
ethyl 2-(2-chloro-5-nitrobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O5S/c1-4-24-14(21)12-8(2)18(3)15(25-12)17-13(20)10-7-9(19(22)23)5-6-11(10)16/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATDTCFOSVEQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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